1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C42H52N4O4. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes multiple amino groups and phenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process includes:
Nitration: Introduction of nitro groups into the anthracene structure.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Introduction of octylphenoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione
- 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(4-methylphenoxy)
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of octylphenoxy groups enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88623-53-4 |
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Molecular Formula |
C42H52N4O4 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H52N4O4/c1-3-5-7-9-11-13-17-27-19-15-21-29(23-27)49-33-25-31(43)35-37(39(33)45)42(48)38-36(41(35)47)32(44)26-34(40(38)46)50-30-22-16-20-28(24-30)18-14-12-10-8-6-4-2/h15-16,19-26H,3-14,17-18,43-46H2,1-2H3 |
InChI Key |
IQGVHYHWMBMCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCCCCC)N)N |
Origin of Product |
United States |
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